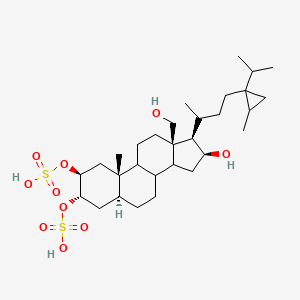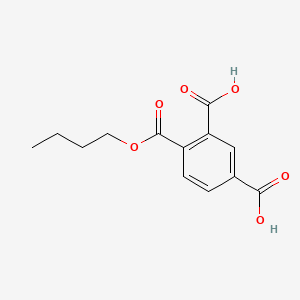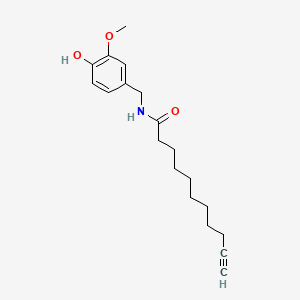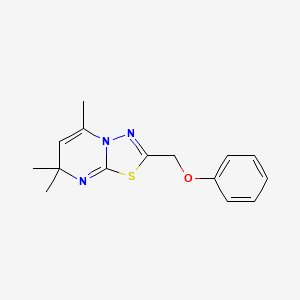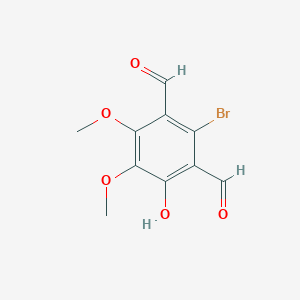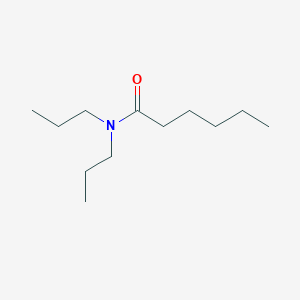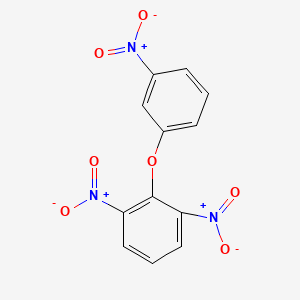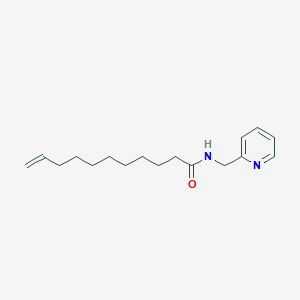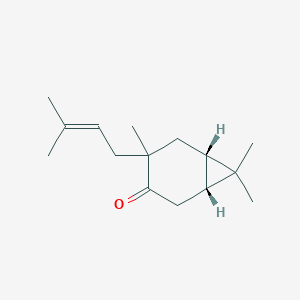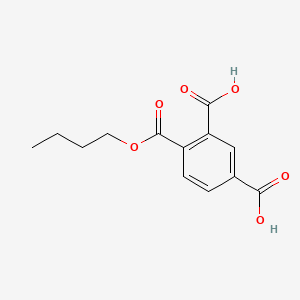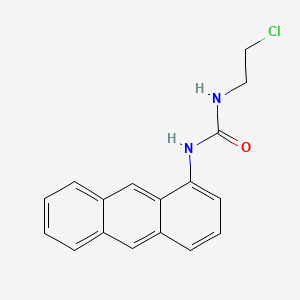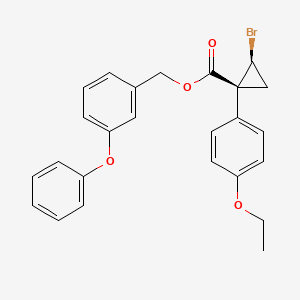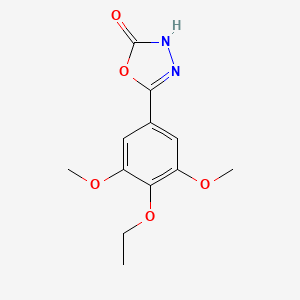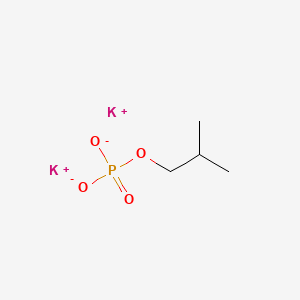
Dipotassium isobutyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium isobutyl phosphate is an organophosphate compound with the chemical formula C4H9K2O4P. It is a potassium salt of isobutyl phosphate and is known for its solubility in water and its use in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium isobutyl phosphate can be synthesized through the neutralization of isobutyl phosphoric acid with potassium hydroxide. The reaction typically involves the following steps:
Preparation of Isobutyl Phosphoric Acid: Isobutyl alcohol is reacted with phosphoric acid under controlled conditions to form isobutyl phosphoric acid.
Neutralization: The isobutyl phosphoric acid is then neutralized with potassium hydroxide to form this compound.
The reaction conditions include maintaining the temperature below 90°C and controlling the pH to ensure complete neutralization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization processes. The use of continuous reactors and precise control of reaction parameters ensures high yield and purity. The product is then crystallized, filtered, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Dipotassium isobutyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form isobutyl phosphoric acid and potassium hydroxide.
Substitution Reactions: It can participate in substitution reactions where the isobutyl group is replaced by other functional groups.
Complexation: It can form complexes with metal ions, which is useful in various industrial applications.
Common Reagents and Conditions
Hydrolysis: Water at room temperature.
Substitution: Various organic reagents under controlled conditions.
Complexation: Metal salts in aqueous solutions.
Major Products Formed
Hydrolysis: Isobutyl phosphoric acid and potassium hydroxide.
Substitution: Various substituted phosphates.
Complexation: Metal-phosphate complexes.
Scientific Research Applications
Dipotassium isobutyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of buffer solutions and as a nutrient source in microbial culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of detergents, fertilizers, and as a corrosion inhibitor in cooling systems
Mechanism of Action
The mechanism of action of dipotassium isobutyl phosphate involves its ability to interact with various molecular targets. In biological systems, it can act as a phosphate donor, participating in phosphorylation reactions that are crucial for cellular processes. It also functions as a buffering agent, maintaining pH stability in various environments .
Comparison with Similar Compounds
Similar Compounds
- Dipotassium phosphate (K2HPO4)
- Monopotassium phosphate (KH2PO4)
- Tripotassium phosphate (K3PO4)
Comparison
Dipotassium isobutyl phosphate is unique due to the presence of the isobutyl group, which imparts different solubility and reactivity characteristics compared to other potassium phosphates. This makes it particularly useful in applications where specific organic functionalities are required .
Properties
CAS No. |
68541-10-6 |
|---|---|
Molecular Formula |
C4H9K2O4P |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
dipotassium;2-methylpropyl phosphate |
InChI |
InChI=1S/C4H11O4P.2K/c1-4(2)3-8-9(5,6)7;;/h4H,3H2,1-2H3,(H2,5,6,7);;/q;2*+1/p-2 |
InChI Key |
QQVPGMKUULHCHN-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)COP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


